molecular formula C15H15BrS B14133507 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B14133507
M. Wt: 307.3 g/mol
InChI Key: RTVFFPQCBCCSRB-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C15H15BrS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a trimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 4-bromothiophenol with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylsulfanyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylsulfanyl derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form interactions with metal ions or other nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-1,3,5-trimethylbenzene
  • 2-[(4-Fluorophenyl)sulfanyl]-1,3,5-trimethylbenzene
  • 2-[(4-Methylphenyl)sulfanyl]-1,3,5-trimethylbenzene

Uniqueness

2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can engage in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C15H15BrS

Molecular Weight

307.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H15BrS/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14/h4-9H,1-3H3

InChI Key

RTVFFPQCBCCSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=CC=C(C=C2)Br)C

Origin of Product

United States

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